trans-4-Hydroxycyclohexanecarboxylic acid
Overview
Description
trans-4-Hydroxycyclohexanecarboxylic acid: is a chemical compound with the molecular formula C7H12O3 . It is a monocarboxylic acid with a hydroxyl group attached to the fourth carbon of the cyclohexane ring in the trans configuration. This compound is known for its role as an intermediate in organic synthesis and its presence as a by-product in certain metabolic pathways .
Mechanism of Action
Target of Action
Trans-4-Hydroxycyclohexanecarboxylic acid is a substrate for cyclohexanecarboxylic acid production
Mode of Action
It is known to be involved in the production of cyclohexanecarboxylic acid .
Biochemical Pathways
This compound is involved in the synthetic preparation of pyrazole-pyrimidine as TTK inhibitors and potential antitumors . It also plays a role in the preparation and Janus kinase 1 (JAK1)-selective inhibitory activity of benzimidazole derivatives .
Pharmacokinetics
It is known to be a by-product of intestinal bacterial metabolism via urinary excretion , suggesting that it may be absorbed in the gastrointestinal tract and excreted in the urine.
Result of Action
Its role in the production of cyclohexanecarboxylic acid and its involvement in the synthetic preparation of pyrazole-pyrimidine and benzimidazole derivatives suggest that it may have potential antitumor effects .
Biochemical Analysis
Biochemical Properties
Trans-4-Hydroxycyclohexanecarboxylic acid interacts with several enzymes and proteins. One such enzyme is 4-hydroxycyclohexanecarboxylate dehydrogenase, which requires NAD as a cofactor . This enzyme is highly specific for 4-oxocyclohexanecarboxylate . The reduction product of this reaction is identified as this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its role in metabolic reactions. As a substrate for cyclohexanecarboxylic acid production, it can influence cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to 4-oxocyclohexanecarboxylate by the enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase . This enzyme is specific for the B-side (pro-S) hydrogen of NADH in the hydrogen transfer from NADH to 4-oxocyclohexanecarboxylate .
Metabolic Pathways
This compound is involved in the metabolic pathway of cyclohexanecarboxylic acid degradation . It interacts with the enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hydroxycyclohexanecarboxylic acid typically involves the hydrogenation of p-hydroxybenzoic acid in the presence of a catalyst. The process includes the following steps:
Addition of p-hydroxybenzoic acid, catalyst, and solvent: into a high-pressure reactor.
Hydrogenation reaction: to obtain a mixture of cis- and this compound.
Isomerization reaction: using sodium alkoxide as a catalyst to increase the content of the trans isomer to over 90%.
Recrystallization: from petroleum ether and ethyl acetate to obtain pure this compound
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-4-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 4-hydroxycyclohexanol.
Substitution: Formation of various substituted cyclohexanecarboxylic acids.
Scientific Research Applications
trans-4-Hydroxycyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a metabolic by-product and its interactions with biological systems.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
cis-4-Hydroxycyclohexanecarboxylic acid: The cis isomer of the compound with different spatial arrangement.
Cyclohexanecarboxylic acid: Lacks the hydroxyl group present in trans-4-Hydroxycyclohexanecarboxylic acid.
4-Hydroxycyclohexylcarboxylic acid: Similar structure but different functional group arrangement .
Uniqueness: this compound is unique due to its specific trans configuration, which influences its chemical reactivity and interactions. This configuration can lead to different physical and chemical properties compared to its cis isomer and other similar compounds .
Properties
IUPAC Name |
4-hydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRWBBJISAZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190327, DTXSID901015736 | |
Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxycyclohexylcarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17419-81-7, 3685-26-5, 3685-22-1 | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxycyclohexylcarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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